molecular formula C14H23ClN2O2 B1590092 Benzyl (6-aminohexyl)carbamate hydrochloride CAS No. 78618-06-1

Benzyl (6-aminohexyl)carbamate hydrochloride

Cat. No. B1590092
CAS RN: 78618-06-1
M. Wt: 286.8 g/mol
InChI Key: GMSZGOGHNFZOMF-UHFFFAOYSA-N
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Description

Benzyl (6-aminohexyl)carbamate hydrochloride is an organic compound with the molecular formula C14H23ClN2O2 . It is used for research purposes .


Synthesis Analysis

The synthesis of Benzyl (6-aminohexyl)carbamate hydrochloride involves several steps. One method involves the use of hydrogen chloride in acetic acid . Another method involves the use of 4-nitro-phenol and dicyclohexyl-carbodiimide in DMF . More detailed synthesis methods can be found in the references .


Molecular Structure Analysis

The molecular structure of Benzyl (6-aminohexyl)carbamate hydrochloride consists of a benzyl group attached to a carbamate group, which is further attached to a 6-aminohexyl group .


Chemical Reactions Analysis

Benzyl carbamate can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol, although it is produced from benzyl chloroformate with ammonia .


Physical And Chemical Properties Analysis

Benzyl (6-aminohexyl)carbamate hydrochloride is a crystalline substance . It has a molecular weight of 286.80 . The compound is stored under an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors

A library of novel cholinesterase inhibitors, including compounds related to benzyl carbamates, was designed to target acetyl- and butyrylcholinesterase enzymes. Benzyl carbamate derivatives were identified as potent inhibitors with specific compounds showing remarkable selectivity towards either acetyl- (AChE) or butyrylcholinesterase (BChE). These findings suggest potential therapeutic applications in conditions associated with cholinesterase activity, such as Alzheimer's disease. The research highlights the importance of hydrophobic interactions and hydrogen bonding in the effectiveness of these inhibitors, with molecular docking studies providing insights into their mechanisms of action (Kos et al., 2021).

Highly Selective Deprotection Strategy

The study explores the selective deprotection of propargyl carbonates over propargyl carbamates, highlighting an orthogonal protection strategy useful in synthetic chemistry. This approach allows for the selective manipulation of hydroxyl and amino functionalities, demonstrating the utility of benzyl carbamates in complex organic synthesis. The methodology offers a new protecting strategy where amine and alcohol groups can be protected and deprotected selectively, facilitating the synthesis of multifunctional compounds (Ramesh et al., 2005).

Antineoplastic and Antifilarial Activity

Benzyl carbamate derivatives have been synthesized and tested for their potential antineoplastic and antifilarial activities. This research illustrates the diverse biological applications of benzyl carbamates, extending their utility beyond cholinesterase inhibition to include potential treatments for cancer and filarial infections. The synthesis of these compounds involves reactions with alcohol or amine, demonstrating the versatility of benzyl carbamates in medicinal chemistry (Ram et al., 1992).

Drug Delivery Systems

Poly(ethylene glycol) (PEG) prodrugs of amine-containing compounds, utilizing benzyl carbamate as a linker, have been developed for solubilizing insoluble drugs, extending plasma circulating half-lives, and enhancing tumor accumulation of anticancer agents. This study highlights the role of benzyl carbamates in the development of advanced drug delivery systems, showcasing their potential to improve the pharmacokinetic profiles and therapeutic indices of drugs (Greenwald et al., 1999).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

benzyl N-(6-aminohexyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.ClH/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13;/h3-5,8-9H,1-2,6-7,10-12,15H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSZGOGHNFZOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10526423
Record name Benzyl (6-aminohexyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10526423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (6-aminohexyl)carbamate hydrochloride

CAS RN

78618-06-1
Record name Benzyl (6-aminohexyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10526423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Carbobenzoxy-1,6-diaminohexane Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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